molecular formula C8H10N2O3 B2836928 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 37622-89-2

5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B2836928
CAS RN: 37622-89-2
M. Wt: 182.179
InChI Key: DUGSTTIFTRKIBL-UHFFFAOYSA-N
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Description

“5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a chemical compound . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods for the synthesis of pyrazoles, including the reaction of hydrazones with α-bromo ketones .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The parent pyrazole has a molecular formula of C3H4N2 .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit tautomerism, a phenomenon that may influence their reactivity .

Scientific Research Applications

Synthesis and Intermediate Applications

The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a precursor to 5-acetyl-1H-pyrazole-3-carboxylic acid, is described as a safe and metal-free process using ethyl glycinate hydrochloride. This compound serves as a key intermediate for darolutamide, a potential blockbuster drug, and showcases its utility in organic and medicinal chemistry transformations (Szilágyi et al., 2022).

Chemical Interactions and Stability

A study on the interactions of pyrazole ester derivatives with acetone reveals selective induced polarization through electron transfer, highlighting the compound's receptor-like behavior for acetone. This demonstrates its potential application in the development of selective binding materials (Tewari et al., 2014).

Structural Analysis

Research on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides insights into its structure through spectroscopic and X-ray diffraction studies. These findings contribute to the understanding of pyrazole esters' structural characteristics and their implications in material science and chemistry (Viveka et al., 2016).

Solid-Phase Syntheses

Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles using aromatic or aliphatic esters are explored, offering a method that yields products in excellent purities. This technique provides a scalable and clean approach for generating pyrazole-based compounds for various applications (Shen et al., 2000).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rates. This application suggests the potential use of these compounds in industrial settings to protect metals from corrosion (Herrag et al., 2007).

Novel Synthetic Pathways

Efficient synthesis of novel pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups is reported. This method opens up new avenues for creating N-fused heterocycles with potential applications in pharmaceuticals and materials science (Ghaedi et al., 2015).

Safety and Hazards

The safety and hazards of “5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester” are not specified in the search results. It is recommended to handle this compound with care and use it only for R&D purposes .

properties

IUPAC Name

ethyl 3-acetyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5(2)11)9-10-7/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSTTIFTRKIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37622-89-2
Record name 5-ACETYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl 5-acetylpyrazole-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF6SB64RN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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